REACTION_CXSMILES
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[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([O:10]C)=[O:9])=[O:5].OS([O-])(=O)=O.[K+]>CC#N.O.[OH-].[Na+]>[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([OH:10])=[O:9])=[O:5] |f:1.2,3.4.5.6|
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)NC(C(=O)OC)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
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Name
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|
Quantity
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9 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)[O-].[K+]
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Name
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CH3CN H2O NaOH
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Quantity
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4 mL
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Type
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solvent
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Smiles
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CC#N.O.[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 1 night at room temperature
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Type
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CUSTOM
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Details
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CH3CN is evaporated
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Type
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EXTRACTION
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Details
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The resulting aqueous phase is extracted two times with AcOEt (2×12 ml)
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Type
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WASH
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Details
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The organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
|
Details
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evaporated under vacuum
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Type
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CUSTOM
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Details
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The residue is purified by silica gel chromatography
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Name
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Type
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|
Smiles
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ClC1=C(C(=O)NC(C(=O)O)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |